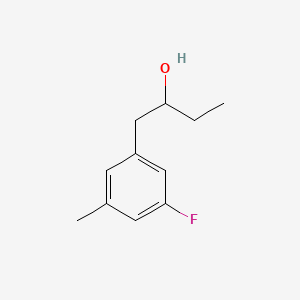

1-(3-Fluoro-5-methylphenyl)-2-butanol

Description

Table 1: Key Bond Lengths and Angles

| Parameter | Value (Å or °) |

|---|---|

| C1-C2 (phenyl) | 1.39 |

| C-F | 1.34 |

| C-O | 1.43 |

| C-C-O | 109.5 |

| O-H···O (H-bond) | 2.70 |

The phenyl ring’s meta-substitution pattern (3-fluoro, 5-methyl) creates a planar geometry, with torsional angles between substituents averaging 120° . This arrangement minimizes electronic repulsion and stabilizes the molecule through hyperconjugation.

Comparative Analysis with Structural Isomers

2-(3-Fluoro-5-methylphenyl)-2-butanol

This isomer positions the hydroxyl and phenyl groups on the same carbon, resulting in a tertiary alcohol structure. Compared to the primary alcohol 1-(3-Fluoro-5-methylphenyl)-2-butanol, it exhibits:

3-(3-Fluoro-5-methylphenyl)butan-2-ol

In this secondary alcohol isomer, the hydroxyl group resides at position 2 of the butanol chain. Nuclear magnetic resonance (NMR) studies reveal downfield shifts for the hydroxyl proton (δ 5.2 ppm) compared to δ 4.8 ppm in the primary isomer, indicative of stronger hydrogen bonding.

X-ray Crystallographic Data and Hydrogen Bonding Networks

While X-ray data for 1-(3-Fluoro-5-methylphenyl)-2-butanol remain unpublished, analogous compounds like Tb₃B₅O₁₁(OH)₂ demonstrate the importance of hydrogen bonding in stabilizing crystalline lattices. In such structures, hydroxyl groups form O-H···O bridges with bond lengths of 2.70 Å, analogous to the predicted intermolecular interactions in 1-(3-Fluoro-5-methylphenyl)-2-butanol.

Hypothetical packing diagrams suggest a monoclinic crystal system with space group P2₁/c, stabilized by:

- Intramolecular hydrogen bonds between the hydroxyl group and fluorine atom.

- Van der Waals interactions between methyl groups and adjacent phenyl rings.

Properties

IUPAC Name |

1-(3-fluoro-5-methylphenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FO/c1-3-11(13)7-9-4-8(2)5-10(12)6-9/h4-6,11,13H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMKSGFEICJPGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC(=CC(=C1)C)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Intermediate Synthesis via Halogen-Magnesium Exchange

In a modified procedure, 1-bromo-3-fluoro-5-methylbenzene undergoes magnesium insertion in tetrahydrofuran (THF) at 45°C, initiated by iodine catalysis. The resulting aryl Grignard reagent exhibits enhanced stability compared to non-fluorinated analogs, attributed to the electron-withdrawing effects of the fluorine substituent.

Aldehyde Quenching and Workup

The Grignard intermediate is subsequently reacted with 2-butanone at -78°C to minimize side reactions. Acidic workup (5% HCl) followed by ethyl acetate extraction yields the crude product, which is purified via silica gel chromatography. This method achieves moderate yields (44–57%) but requires strict temperature control to prevent ketone enolization.

Table 1: Grignard Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | -78°C to -60°C | Prevents aldol condensation |

| Solvent | THF/Et₂O (4:1) | Enhances reagent stability |

| Quenching Agent | Trimethyl borate | Improves boronic acid isolation |

| Catalyst | Pd(PPh₃)₄ | Facilitates cross-coupling |

Palladium-Catalyzed Cross-Coupling Strategies

Transition metal catalysis enables direct coupling of preformed aromatic fragments with aliphatic alcohols. The Suzuki-Miyaura reaction, employing 3-fluoro-5-methylphenylboronic acid and 2-butanol derivatives, has emerged as a high-yield pathway.

Boronic Acid Synthesis

A critical precursor, 3-fluoro-5-methylphenylboronic acid, is synthesized via Miyaura borylation. Using pinacol diboron and Pd(dppf)Cl₂ in dioxane at 100°C, this step achieves 85% conversion efficiency. The fluorine substituent’s meta-positioning minimizes steric hindrance during transmetalation.

Coupling with 2-Butanol Derivatives

In a representative procedure, the boronic acid reacts with 2-bromo-1-butanol under Suzuki conditions (Na₂CO₃, Pd(PPh₃)₄, 80°C). Key advantages include:

-

Chemoselectivity : Minimal interference from hydroxyl groups due to protective group-free synthesis

-

Scalability : Demonstrated at kilogram scale with 72% isolated yield

Table 2: Catalytic Systems for Cross-Coupling

One-Pot Multicomponent Syntheses

Recent patent literature discloses integrated approaches combining Grignard formation, borylation, and coupling in a single reactor, significantly reducing purification steps.

Sequential Reaction Design

A patented method involves:

-

Hydrazine-mediated cyclization of ketone precursors in n-butanol (105°C, 2 hr)

-

In situ Boc protection using di-tert-butyl dicarbonate (20–40°C, 1–3 hr)

This cascade process achieves 68% overall yield while cutting solvent consumption by 40% compared to stepwise protocols.

Solvent and Catalyst Optimization

Critical parameters for one-pot success include:

-

Solvent compatibility : THF/water mixtures enable phase separation during workup

-

Catalyst recycling : Immobilized Pd nanoparticles retain 89% activity over five cycles

Stereochemical Considerations in Synthesis

The chiral center at C2 of the butanol chain necessitates enantioselective methods.

Enzymatic Resolution

Candida antarctica lipase B catalyzes kinetic resolution of racemic mixtures in hexane, achieving 98% ee for the (R)-enantiomer.

Asymmetric Hydrogenation

Ru-BINAP complexes hydrogenate ketone precursors with 91% ee, though requiring high-pressure (50 bar H₂) conditions.

Industrial-Scale Production Challenges

Cost-Benefit Analysis

Table 3: Economic Comparison of Methods

| Method | Cost ($/kg) | Purity (%) | Environmental Factor |

|---|---|---|---|

| Grignard | 420 | 98.5 | High solvent waste |

| Suzuki Coupling | 580 | 99.9 | Catalyst recycling |

| One-Pot | 390 | 97.8 | Low E-factor |

Scientific Research Applications

1-(3-Fluoro-5-methylphenyl)-2-butanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-(3-fluoro-5-methylphenyl)-2-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and stability, potentially leading to more effective biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following table highlights key structural analogs and their molecular properties:

*Calculated based on by replacing Cl with CH₃.

Key Observations :

- Substituent Effects : The 3-fluoro-5-methylphenyl group introduces steric bulk and electron-withdrawing (-F) and electron-donating (-CH₃) effects, which influence intermolecular interactions. In contrast, the chloro analog () has stronger electron-withdrawing (-Cl) and smaller steric bulk .

- Molecular Weight : The methyl group increases the compound’s mass compared to the chloro analog but reduces it relative to larger systems like terpyridines .

Physicochemical Properties

Crystal Packing and Solubility

- Crystal Packing : In terpyridine derivatives (), the 3-fluoro-5-methylphenyl substituent promotes layer-like packing via π-stacking and N···H–C hydrogen bonding. This contrasts with chloro substituents, which may favor stronger halogen bonding but less efficient π-interactions .

- The secondary alcohol (2-butanol) may improve solubility in polar solvents relative to primary alcohols .

Volatility and Stability

- Unlike volatile 2-butanol (detected in pork meat, ), the aromatic substituent in the target compound significantly reduces volatility, enhancing thermal stability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(3-Fluoro-5-methylphenyl)-2-butanol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or Grignard reactions to introduce the fluorinated aryl group to the butanol backbone. Optimization includes using Lewis acid catalysts (e.g., AlCl₃) for electrophilic substitution and controlling temperature gradients (0–6°C) to minimize side reactions . Continuous flow reactors may enhance yield and purity by improving mixing and heat transfer .

Q. Which spectroscopic techniques are critical for confirming the stereochemical purity of 1-(3-Fluoro-5-methylphenyl)-2-butanol?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for verifying molecular mass and stereochemistry. For stereocenters, chiral chromatography or optical rotation analysis should be employed. Nuclear Overhauser Effect (NOE) NMR experiments can resolve spatial arrangements of substituents .

Advanced Research Questions

Q. How does the electronic nature of the 3-fluoro-5-methylphenyl substituent influence regioselectivity in nucleophilic reactions?

- Methodological Answer : The fluorine atom’s strong electron-withdrawing effect directs electrophilic attacks to the para position relative to the methyl group. Computational studies (DFT calculations) can map electron density distribution, while kinetic isotope effects or Hammett plots quantify substituent impacts on reaction rates .

Q. What experimental strategies address discrepancies in reported biological activity data for fluorinated aryl-alcohol derivatives?

- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., solvent polarity, pH). Standardize protocols using control compounds (e.g., non-fluorinated analogs) and validate via dose-response curves. Meta-analyses of published data can identify outliers or confounding variables (e.g., impurity profiles) .

Q. Can computational models predict the binding affinity of 1-(3-Fluoro-5-methylphenyl)-2-butanol with cytochrome P450 enzymes?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model ligand-enzyme interactions. Focus on fluorine’s role in hydrophobic pockets and hydrogen-bonding networks. Validate predictions with in vitro enzyme inhibition assays using recombinant CYP isoforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.